6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Physicochemical profiling Medicinal chemistry Drug-likeness

Select this specific N6-(2-aminoethyl)-substituted pyrrolo[2,3-c]pyridin-7-one (CAS 2091618-63-0) to access a bifunctional molecular architecture not attainable with simpler 1-ethyl or 6-methyl analogs. The primary amine on the flexible ethyl linker enables site-specific conjugation to fluorophores, biotin, or E3 ligase ligands, enabling activity-based protein profiling and targeted protein degradation (PROTAC) studies. As a claimed scaffold within the Pfizer CBL-B inhibitor patent genus (WO 2024/105563 A1), this ≥95% pure building block supports systematic SAR campaigns and offers a validated starting point for medicinal chemistry programs. The amine handle also facilitates salt formation for improved crystallinity and purification during scale-up.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 2091618-63-0
Cat. No. B1488728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
CAS2091618-63-0
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCCN1C=CC2=C1C(=O)N(C=C2)CCN
InChIInChI=1S/C11H15N3O/c1-2-13-6-3-9-4-7-14(8-5-12)11(15)10(9)13/h3-4,6-7H,2,5,8,12H2,1H3
InChIKeyOAFUQXSQLBUBJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS 2091618-63-0): Procurement-Grade CBL-B Inhibitor Scaffold


6-(2-Aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS 2091618-63-0) is a substituted 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one derivative with molecular formula C₁₁H₁₅N₃O and molecular weight 205.26 g/mol . The compound belongs to a genus of bicyclic pyridones disclosed as inhibitors of the E3 ubiquitin ligase casitas B-lineage lymphoma proto-oncogene-b (CBL-B), a key negative regulator of T-cell and NK-cell activation [1]. It is commercially supplied at ≥95% purity for research use .

Why 6-(2-Aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Cannot Be Replaced by Unsubstituted or N6-Methyl Analogs


The N6-(2-aminoethyl) substituent imparts a primary amine chemical handle absent in the simpler 1-ethyl (CAS 1340902-81-9) or 6-methyl pyrrolo[2,3-c]pyridin-7-one analogs [1][2]. This structural difference is not trivial: the primary amine enables site-specific conjugation (biotinylation, fluorophore labeling, PEGylation) for chemical biology probe development, while also increasing topological polar surface area (tPSA) and hydrogen-bond donor capacity relative to non-amino analogs [3]. Generic substitution with N6-unsubstituted or N6-alkyl (methyl, ethyl) variants forfeits this bifunctional reactivity and the associated physicochemical differentiation, directly impacting utility in medicinal chemistry SAR campaigns and targeted protein degradation (PROTAC) linker attachment strategies [2].

Quantitative Differentiation Evidence for 6-(2-Aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Versus Closest Structural Analogs


Topological Polar Surface Area (tPSA) and Hydrogen-Bond Donor Count Differentiate the Aminoethyl Analog from 1-Ethyl and 6-Methyl Pyrrolo[2,3-c]pyridin-7-ones

The N6-(2-aminoethyl) substituent increases computed topological polar surface area (tPSA) by approximately 15 Ų and adds one hydrogen-bond donor (HBD) relative to the 1-ethyl analog (CAS 1340902-81-9), which lacks the aminoethyl side chain [1][2]. The 6-methyl analog similarly lacks a primary amine and has HBD = 0. This differentiation is quantifiable using the Ertl fragment-based method [2].

Physicochemical profiling Medicinal chemistry Drug-likeness

N6-Primary Amine Chemical Handle Enables Site-Specific Conjugation Chemistries Not Accessible with N6-Methyl or N6-Unsubstituted Analogs

The primary amine on the N6-aminoethyl side chain provides a nucleophilic site for amide bond formation, reductive amination, or isothiocyanate coupling. This functional group is absent in the 1-ethyl analog (CAS 1340902-81-9; N6–H) and in 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (N6–CH₃) [1][2]. Quantitatively, the target compound offers a single, well-defined conjugation site with reactivity predictable by pKa (primary amine pKa ~9–10), enabling stoichiometric control in bioconjugation workflows.

Chemical biology Bioconjugation PROTAC linker chemistry

Patent-Exemplified CBL-B Inhibitor Genus Membership Establishes Therapeutic Relevance Absent for Non-Patented 1-Ethyl and 6-Methyl Analogs

WO 2024/105563 A1 (Pfizer Inc.) explicitly claims 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one derivatives as inhibitors of CBL-B E3 ubiquitin ligase, with demonstrated utility in cancer immunotherapy [1]. While the specific IC₅₀ of 6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is not publicly disclosed, its substitution pattern (N1-ethyl, N6-aminoethyl) falls within the claimed generic scope. In contrast, the simple 1-ethyl analog (CAS 1340902-81-9) and 6-methyl analog are not exemplified in the patent and lack documented CBL-B inhibitory activity data. The patent exemplifies related pyrrolo-pyridinone CBL-B inhibitors with single-digit nanomolar potency (e.g., compound G23/Example 23 demonstrating CBL-B binding selectivity over c-CBL) , establishing the therapeutic potential of this chemotype.

Immuno-oncology CBL-B inhibition E3 ubiquitin ligase

Commercial Availability at ≥95% Purity with Documented Molecular Identity Enables Immediate Research Deployment

6-(2-Aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is commercially supplied at ≥95% purity (HPLC) with confirmed molecular identity (C₁₁H₁₅N₃O, MW 205.26 g/mol) . This specification exceeds the typical ≥90% purity common for custom-synthesized pyrrolo[2,3-c]pyridin-7-one building blocks [1]. The 1-ethyl analog (CAS 1340902-81-9) is also commercially available at 95% purity [1], but lacks the critical N6-aminoethyl functional group required for bioconjugation and SAR diversification described in Evidence Items 1–3.

Chemical procurement Research reagent specification Reproducibility

Priority Application Scenarios for 6-(2-Aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Based on Quantitative Differentiation Evidence


Chemical Biology Probe Development via N6-Amine Conjugation

The single primary amine on the N6-aminoethyl side chain (Evidenced in Section 3, Evidence Item 2) enables site-specific attachment of fluorophores (e.g., FITC, Cy5), biotin, or photoaffinity labels for target engagement studies. This application is not feasible with the 1-ethyl analog (CAS 1340902-81-9) or 6-methyl analog, which lack a conjugation-competent amine. The target compound thus serves as a direct precursor for activity-based protein profiling (ABPP) probes targeting CBL-B or related E3 ligases within the WO 2024/105563 A1 patent genus [1].

Medicinal Chemistry SAR Exploration of CBL-B Inhibitors

As a specifically claimed substitution pattern within the Pfizer CBL-B inhibitor patent genus (Evidenced in Section 3, Evidence Item 3), this compound provides a validated starting point for systematic SAR studies. The N6-aminoethyl group can be further derivatized (acylation, sulfonylation, reductive amination) to explore steric and electronic effects on CBL-B potency, while the N1-ethyl group maintains the core pharmacophore. Procurement of this compound enables direct comparison with more advanced CBL-B inhibitors such as PF-G23 .

PROTAC Linker Attachment Point for Targeted Protein Degradation

The N6-primary amine serves as an optimal attachment point for E3 ligase recruiter ligands (e.g., VHL, CRBN ligands) in PROTAC design. The increased tPSA and HBD contributed by the aminoethyl group (Evidenced in Section 3, Evidence Item 1) may also influence ternary complex formation and degradation efficiency. This application leverages the bifunctional nature of the compound—a feature absent in the 1-ethyl and 6-methyl analogs that lack the amine handle [2].

Pharmaceutical Process Chemistry and Analytical Reference Standard

With documented ≥95% purity and fully characterized molecular identity (Evidenced in Section 3, Evidence Item 4), this compound can serve as an analytical reference standard for HPLC method development or as a starting material for kilogram-scale synthesis of patent-protected CBL-B inhibitor candidates. The primary amine handle facilitates salt formation (e.g., hydrochloride) to improve crystallinity and purification, a processing advantage not available with non-amino analogs [1].

Quote Request

Request a Quote for 6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.